molecular formula C19H28N2O4S2 B2774542 1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1426314-82-0

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2774542
CAS RN: 1426314-82-0
M. Wt: 412.56
InChI Key: KXGOVRGSJPRGSN-UHFFFAOYSA-N
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Description

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one, also known as MTSET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTSET is a sulfhydryl-reactive compound that has been widely used as a tool in the study of protein structure and function. In

Scientific Research Applications

Generation of Structurally Diverse Libraries

The use of ketonic Mannich bases derived from acetylthiophene, similar in structural complexity to the specified compound, facilitates the generation of diverse chemical libraries. These compounds participate in alkylation and ring closure reactions, yielding a variety of derivatives including pyrazolines, pyridines, benzodiazepines, and thiazepines, which are significant for pharmaceutical research and development (Roman, 2013).

Antimicrobial Activities

Molecular docking studies and synthesized thiourea derivatives indicate potential antimicrobial activities. Specifically, derivatives containing sulfonyl groups have shown promising anticonvulsant activities, suggesting potential for further exploration in antimicrobial applications (Thakur et al., 2017).

Modulation of Antibiotic Activity

The compound 4-(Phenylsulfonyl) morpholine, related in functionality to the compound , has demonstrated modulating activity in combination with antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa. This suggests its potential use as a chemical adjunct to enhance the efficacy of existing antibiotics, highlighting a significant application in combating antibiotic resistance (Oliveira et al., 2015).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S2/c22-19(7-14-27(23,24)18-5-2-1-3-6-18)21-8-4-13-26-16-17(21)15-20-9-11-25-12-10-20/h1-3,5-6,17H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGOVRGSJPRGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-3-(phenylsulfonyl)propan-1-one

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